1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole
Description
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole is a trisubstituted pyrrole derivative featuring an ethenyl group at position 1, an ethyl group at position 2, and a methyl group at position 3. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. Substitutions on the pyrrole ring significantly influence electronic properties, solubility, and reactivity. The combination of electron-donating alkyl groups (ethyl, methyl) and a mildly electron-withdrawing ethenyl group creates a unique electronic profile, distinguishing it from other pyrrole derivatives .
Properties
CAS No. |
55847-30-8 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-ethenyl-2-ethyl-3-methylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-9-8(3)6-7-10(9)5-2/h5-7H,2,4H2,1,3H3 |
InChI Key |
BOXKPQAXPPZCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN1C=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-alkoxycarbonyl protection, which allows for distinct reactivity in comparison with N-sulfonyl protection . Industrial production methods often utilize metal-catalyzed conversions, such as those involving palladium, ruthenium, or iron catalysts, to achieve high yields with minimal side products .
Chemical Reactions Analysis
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include iron (III) chloride, palladium catalysts, and ionic liquids. The major products formed from these reactions are often substituted pyrroles and pyrrolidines .
Scientific Research Applications
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as its role in drug development or material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 1-ethenyl-2-ethyl-3-methyl-1H-pyrrole with structurally related pyrroles:
*Calculated molecular weight (C₉H₁₅N).
†Estimated based on alkyl/ethenyl substituent contributions.
‡Inferred from structural analogs.
Key Observations:
- Electronic Effects : The ethenyl group at position 1 introduces mild electron-withdrawing character via conjugation, while alkyl groups (ethyl, methyl) donate electrons. This contrasts with strongly electron-withdrawing tosyl (-SO₂C₆H₄CH₃) or ester (-COOEt) groups in other derivatives .
- Solubility : The target compound’s Log S (-2.1) suggests moderate hydrophobicity, intermediate between the highly polar ethyl carboxylate (-1.6) and the bulky 1-phenyl-3-tosyl derivative (-3.8).
- Synthetic Accessibility : Multi-component reactions (e.g., ) enable efficient synthesis of alkyl/ethenyl-substituted pyrroles, whereas tosyl or acylated derivatives require electrophilic substitution or Friedel-Crafts conditions .
Reactivity and Functionalization Potential
- Ethenyl Group : The ethenyl substituent allows for further functionalization via addition reactions (e.g., hydrogenation, epoxidation), a feature absent in esters or sulfonates .
- Electrophilic Substitution : Alkyl groups (ethyl, methyl) activate the pyrrole ring toward electrophilic substitution at positions 4 and 5, whereas electron-withdrawing groups (e.g., tosyl) deactivate the ring .
Thermal and Chemical Stability
- Alkyl-substituted pyrroles (e.g., the target compound) generally exhibit higher thermal stability compared to aryl- or sulfonyl-substituted derivatives due to reduced steric strain and stronger C–C bonds .
- The ethenyl group may introduce susceptibility to polymerization under acidic or radical-initiated conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
